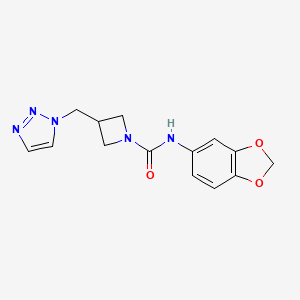
N-(1,3-Benzodioxol-5-yl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-Benzodioxol-5-yl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide, also known as BDDA, is a compound that has gained significant interest in scientific research due to its potential pharmacological properties. BDDA is a synthetic compound that belongs to the class of azetidine carboxamide derivatives.
Wirkmechanismus
N-(1,3-Benzodioxol-5-yl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide exerts its pharmacological effects by modulating various signaling pathways. It has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. N-(1,3-Benzodioxol-5-yl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide also activates the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy homeostasis. Additionally, N-(1,3-Benzodioxol-5-yl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression by modifying chromatin structure.
Biochemical and Physiological Effects
N-(1,3-Benzodioxol-5-yl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-(1,3-Benzodioxol-5-yl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophages and microglia. N-(1,3-Benzodioxol-5-yl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. In addition, N-(1,3-Benzodioxol-5-yl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide has been shown to inhibit the replication of HIV in vitro by inhibiting the activity of the reverse transcriptase enzyme.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,3-Benzodioxol-5-yl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in high purity. N-(1,3-Benzodioxol-5-yl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide has also been shown to have low toxicity in vitro and in vivo. However, there are limitations to the use of N-(1,3-Benzodioxol-5-yl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide in lab experiments. N-(1,3-Benzodioxol-5-yl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide has poor solubility in water, which can limit its use in certain assays. Additionally, N-(1,3-Benzodioxol-5-yl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide has not been extensively studied in vivo, so its pharmacokinetic and pharmacodynamic properties are not well understood.
Zukünftige Richtungen
There are several future directions for the study of N-(1,3-Benzodioxol-5-yl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide. One potential direction is the investigation of N-(1,3-Benzodioxol-5-yl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide's effects on other signaling pathways, such as the mTOR pathway, which plays a crucial role in regulating cell growth and proliferation. Another potential direction is the study of N-(1,3-Benzodioxol-5-yl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide's effects in animal models of inflammation and cancer. Additionally, the development of N-(1,3-Benzodioxol-5-yl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide analogs with improved pharmacokinetic and pharmacodynamic properties could lead to the discovery of new therapeutic agents.
Synthesemethoden
The synthesis of N-(1,3-Benzodioxol-5-yl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide involves the reaction between 1,3-benzodioxole-5-carboxylic acid, azetidine-1-carboxylic acid, and triazole-1-carboxamidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is purified by column chromatography to obtain N-(1,3-Benzodioxol-5-yl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide in high purity.
Wissenschaftliche Forschungsanwendungen
N-(1,3-Benzodioxol-5-yl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide has shown potential pharmacological properties such as anti-inflammatory, anti-tumor, and anti-viral effects. It has been studied for its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. N-(1,3-Benzodioxol-5-yl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide has also been shown to induce apoptosis in cancer cells and inhibit the replication of human immunodeficiency virus (HIV) in vitro.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3/c20-14(16-11-1-2-12-13(5-11)22-9-21-12)18-6-10(7-18)8-19-4-3-15-17-19/h1-5,10H,6-9H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCPMQBNYLPILX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC3=C(C=C2)OCO3)CN4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

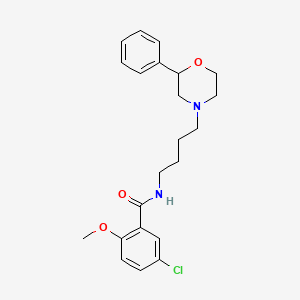
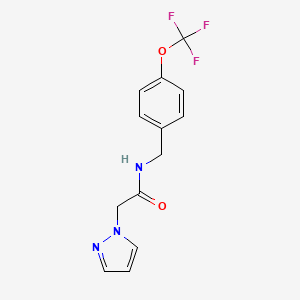
![(2E,5Z)-5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one](/img/structure/B2889694.png)
![2-chloro-6-fluoro-N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2889695.png)
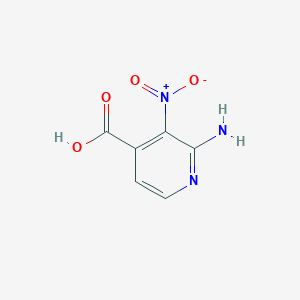
![3-(4-methoxyphenoxy)-2-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2889698.png)
![3-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2889699.png)
![N-(3,4-dichlorophenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2889700.png)
![(1R,2R)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride](/img/structure/B2889704.png)
![2-cyano-3-(furan-2-yl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2889705.png)
![2-(8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2889707.png)

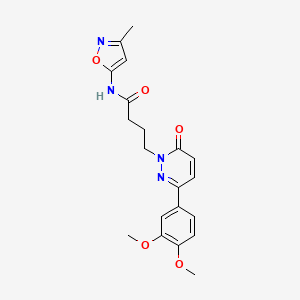
![methyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propanoate](/img/structure/B2889713.png)